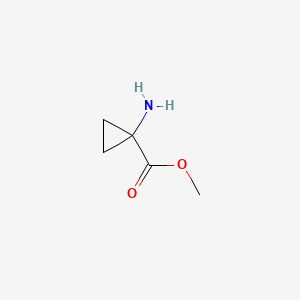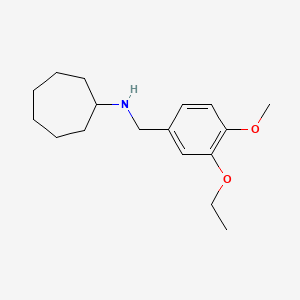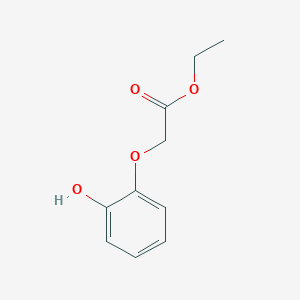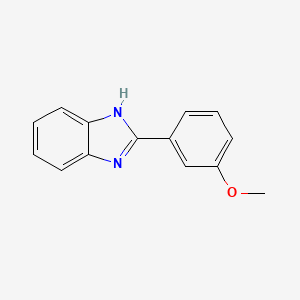
1-アミノシクロプロパンカルボン酸メチル
概要
説明
Methyl 1-aminocyclopropanecarboxylate is an organic compound with the molecular formula C5H9NO2. It is a methyl ester derivative of 1-aminocyclopropanecarboxylic acid. This compound is notable for its role in plant physiology, particularly in the regulation of ethylene, a key plant hormone involved in various growth and developmental processes .
科学的研究の応用
Methyl 1-aminocyclopropanecarboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential in developing new pharmaceuticals, particularly those targeting ethylene-related pathways.
作用機序
Target of Action
Methyl 1-aminocyclopropanecarboxylate (methyl-ACC) is a structural analog of 1-aminocyclopropane-1-carboxylate acid (ACC), which is the direct precursor of the gaseous phytohormone ethylene . The primary target of methyl-ACC is the ethylene biosynthesis key enzyme ACC oxidase (ACO) .
Mode of Action
Methyl-ACC acts as an agonist of ethylene response in plants . It triggers enhanced ethylene-related responses in plants similar to the effects of ACC .
Biochemical Pathways
Methyl-ACC affects the ethylene biosynthesis pathway . It leads to a generally upregulated expression of the ethylene biosynthesis genes in detached tomato leaves . Ethylene regulates a myriad of physiological and developmental processes in plants, including seed germination, root growth and hair formation, nodulation, leaf expansion, organ senescence and abscission, fruit ripening, and responses to numerous stresses such as drought, flooding, high salinity, and low temperature .
Result of Action
Methyl-ACC triggers enhanced ethylene-related responses in plants . These include restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit . A higher amount of ethylene release was detected from the tomato leaves treated with methyl-ACC than from the mock control .
生化学分析
Biochemical Properties
Methyl 1-aminocyclopropanecarboxylate plays a pivotal role in biochemical reactions related to ethylene biosynthesis. It interacts with the enzyme 1-aminocyclopropane-1-carboxylate oxidase, which is responsible for converting 1-aminocyclopropane-1-carboxylate acid to ethylene. Methyl 1-aminocyclopropanecarboxylate acts as an agonist, enhancing ethylene-related responses in plants. This interaction leads to increased ethylene production, which subsequently influences various physiological processes such as root elongation, root hair formation, and leaf senescence .
Cellular Effects
Methyl 1-aminocyclopropanecarboxylate has profound effects on cellular processes in plants. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, treatment with methyl 1-aminocyclopropanecarboxylate has been shown to restrain root elongation, increase the number of root hairs, promote dark-induced leaf senescence, and accelerate the ripening of postharvest tomato fruit. These effects are mediated through the upregulation of ethylene biosynthesis genes and the subsequent increase in ethylene production .
Molecular Mechanism
The molecular mechanism of action of methyl 1-aminocyclopropanecarboxylate involves its interaction with 1-aminocyclopropane-1-carboxylate oxidase. By binding to this enzyme, methyl 1-aminocyclopropanecarboxylate enhances its activity, leading to increased conversion of 1-aminocyclopropane-1-carboxylate acid to ethylene. This results in elevated ethylene levels, which trigger a cascade of downstream signaling events. These events include the activation of ethylene-responsive transcription factors, changes in gene expression, and modulation of various physiological processes .
Subcellular Localization
The subcellular localization of methyl 1-aminocyclopropanecarboxylate is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the cytoplasm or organelles involved in ethylene biosynthesis, such as the endoplasmic reticulum or mitochondria. Understanding the subcellular localization of methyl 1-aminocyclopropanecarboxylate will provide insights into its precise mode of action and potential regulatory mechanisms .
準備方法
Synthetic Routes and Reaction Conditions: Methyl 1-aminocyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of 1-aminocyclopropanecarboxylic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification .
Industrial Production Methods: On an industrial scale, the production of methyl 1-aminocyclopropanecarboxylate often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
化学反応の分析
Types of Reactions: Methyl 1-aminocyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines.
類似化合物との比較
1-Aminocyclopropane-1-carboxylic acid: The natural precursor of ethylene in plants.
2-Chloroethylphosphonic acid: Another ethylene-releasing compound used in agriculture.
Ethephon: A widely used plant growth regulator that releases ethylene upon decomposition.
Uniqueness: Methyl 1-aminocyclopropanecarboxylate is unique due to its structural similarity to 1-aminocyclopropane-1-carboxylic acid, allowing it to act as an ethylene agonist. This property makes it particularly valuable in research and agricultural applications where controlled ethylene responses are desired .
特性
IUPAC Name |
methyl 1-aminocyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-8-4(7)5(6)2-3-5/h2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHMCEYIMFSLSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370671 | |
| Record name | methyl 1-aminocyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72784-43-1 | |
| Record name | Methyl 1-aminocyclopropanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72784-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 1-aminocyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1349248.png)
![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1349249.png)
![[3-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B1349250.png)


![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)



![methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate](/img/structure/B1349271.png)




